molecular formula C45H74O12S3Ti B13771451 Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- CAS No. 68443-82-3

Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-

Cat. No.: B13771451
CAS No.: 68443-82-3
M. Wt: 951.1 g/mol
InChI Key: QAKDNSADDGVXPP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This titanium-based coordination complex features a central titanium atom bonded to three distinct ligands:

  • Bis(dodecylbenzenesulfonato-kappaO): Two dodecylbenzenesulfonate groups (DBS), which are large, hydrophobic anionic surfactants with a sulfonate head and a long alkyl chain. These ligands enhance solubility in organic matrices and stabilize colloidal systems.
  • (2-propanolato): An isopropoxide ligand contributing to the compound’s stability and reactivity in sol-gel processes.
  • [2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]: A sulfonated acrylate ligand that introduces both sulfonic acid functionality and polymerizable vinyl groups, enabling applications in catalysis or crosslinked materials.

Properties

CAS No.

68443-82-3

Molecular Formula

C45H74O12S3Ti

Molecular Weight

951.1 g/mol

IUPAC Name

3-dodecylbenzenesulfonate;2-(2-methylprop-2-enoyloxy)ethanesulfonate;propan-2-olate;titanium(4+)

InChI

InChI=1S/2C18H30O3S.C6H10O5S.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;1-5(2)6(7)11-3-4-12(8,9)10;1-3(2)4;/h2*12,14-16H,2-11,13H2,1H3,(H,19,20,21);1,3-4H2,2H3,(H,8,9,10);3H,1-2H3;/q;;;-1;+4/p-3

InChI Key

QAKDNSADDGVXPP-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CC(C)[O-].CC(=C)C(=O)OCCS(=O)(=O)[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- typically involves the reaction of titanium tetrachloride with dodecylbenzenesulfonic acid, 2-propanol, and 2-sulfoethyl methacrylate. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include titanium dioxide, substituted organotitanium compounds, and various organic by-products depending on the specific reaction conditions .

Scientific Research Applications

Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by coordinating with substrates and facilitating chemical reactions. Its unique structure allows it to interact with different functional groups, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Comparison with Similar Titanium Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Ligands Molecular Formula Applications Key Findings
Target Compound: Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- DBS, isopropoxide, sulfonated acrylate Not explicitly provided in evidence Catalysis, surfactants, hybrid materials Combines surfactant stability with reactive acrylate groups .
Titanium, bis(isooctadecanoato-kO)bis(2-propanolato) Isooctadecanoate (branched C18), isopropoxide C42H84O6Ti Lubricant additives, polymer stabilizers High thermal stability; effective in reducing friction .
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium Acetylacetonate (pentanedionate), ethoxide, isopropoxide C15H26O6Ti Coupling agents, surface modifiers Enhanced solubility in organic solvents (1,000 g/L at 25°C) .
Titanium(IV) 2-ethylhexanoate 2-Ethylhexanoate C16H30O4Ti Lubricant additives, catalysts Reduces wear scar diameter by 38–49% in white oil solutions .
Titanium tetrachloride-modified aluminum sulfate (complex coagulant) Hydrolysis products of TiCl4, sulfate Not explicitly provided Wastewater treatment (coagulation) 1.25–1.5x more efficient than aluminum sulfate in removing oils and COD .

Key Comparative Insights

Ligand-Driven Functionality: The target compound’s DBS ligands provide superior colloidal stability compared to simpler carboxylate-based titanium complexes (e.g., titanium 2-ethylhexanoate). However, its sulfonated acrylate ligand introduces unique reactivity for polymerization or acid catalysis, absent in compounds like titanium isooctadecanoate . Titanium acetylacetonate derivatives (e.g., CAS 68586-02-7) exhibit high solubility in polar solvents due to chelating acetylacetonate ligands but lack the surfactant properties of DBS .

Performance in Industrial Applications: In wastewater treatment, titanium-modified coagulants (e.g., ’s TiCl4-aluminum sulfate) outperform traditional reagents by leveraging titanium’s high surface-area hydroxides. The target compound’s DBS ligands may similarly enhance adsorption but remain untested in this context . As lubricant additives, titanium 2-ethylhexanoate reduces wear by forming titanium-rich surface layers. The target compound’s DBS ligands could further improve oil solubility and tribological performance .

Thermal and Chemical Stability: Branched carboxylate ligands (e.g., isooctadecanoate in CAS 121957-13-9) confer higher thermal stability than linear DBS ligands, which may decompose at elevated temperatures .

Research Findings and Mechanistic Data

  • Surface Modification: Titanium complexes with sulfonate ligands (e.g., the target compound) form stable micellar structures in solution, enabling applications in nanoparticle synthesis or emulsion stabilization .
  • Catalytic Activity: Titanium peroxo complexes (e.g., ’s Ti-O-O structures) are known for catalytic H2O2 decomposition. The target compound’s sulfonate groups may similarly activate peroxides for oxidation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.